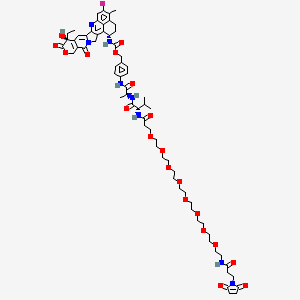
Pentanoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoyl fluoride is an organic compound with the chemical formula C5H9FO. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the acyl fluoride family, which are known for their reactivity and utility in organic synthesis.
Vorbereitungsmethoden
Pentanoyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of pentanoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Another method involves the use of pentanoyl chloride, which can be fluorinated using reagents like hydrogen fluoride (HF) or other fluorinating agents .
Analyse Chemischer Reaktionen
Pentanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pentanoic acid and hydrogen fluoride.
Reduction: It can be reduced to pentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, it can undergo oxidation to form pentanoic acid derivatives under specific conditions.
Wissenschaftliche Forschungsanwendungen
Pentanoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: It can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pentanoyl fluoride involves its reactivity with nucleophiles. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of amides and esters, respectively. The fluorine atom in this compound also plays a role in its reactivity, as it can stabilize the transition state during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Pentanoyl fluoride can be compared with other acyl fluorides such as acetyl fluoride, propionyl fluoride, and butyryl fluoride. These compounds share similar reactivity patterns but differ in their chain lengths and physical properties. This compound is unique due to its specific chain length, which can influence its reactivity and applications in synthesis. Other similar compounds include:
Acetyl fluoride (C2H3FO): Shorter chain, used in similar reactions but with different reactivity due to chain length.
Propionyl fluoride (C3H5FO): Intermediate chain length, used in organic synthesis.
Butyryl fluoride (C4H7FO): Slightly shorter chain, similar applications but different physical properties.
Eigenschaften
CAS-Nummer |
352-89-6 |
|---|---|
Molekularformel |
C5H9FO |
Molekulargewicht |
104.12 g/mol |
IUPAC-Name |
pentanoyl fluoride |
InChI |
InChI=1S/C5H9FO/c1-2-3-4-5(6)7/h2-4H2,1H3 |
InChI-Schlüssel |
KSGGIONYAUAWPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


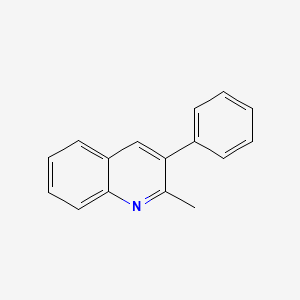
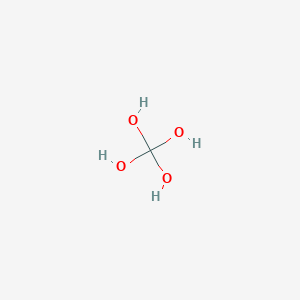
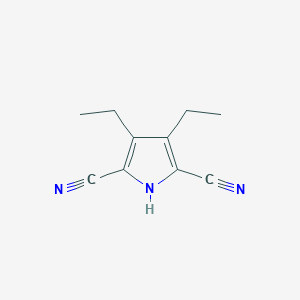
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
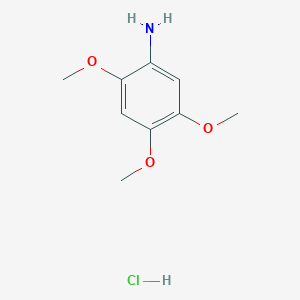
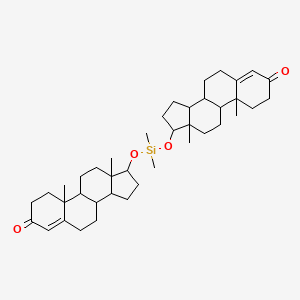
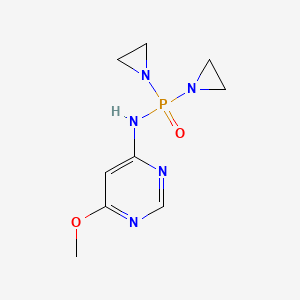
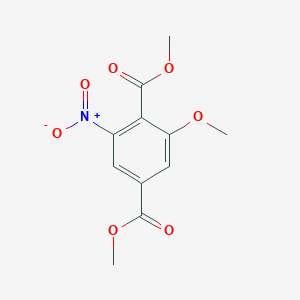
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
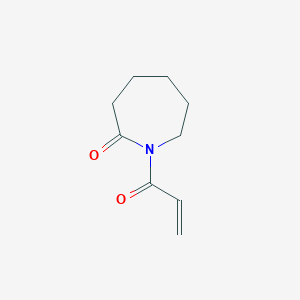
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
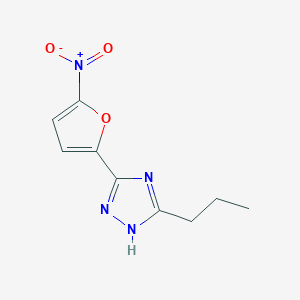
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)
